molecular formula C18H22O4 B094530 dicyclopentyl benzene-1,3-dicarboxylate CAS No. 18699-41-7

dicyclopentyl benzene-1,3-dicarboxylate

Cat. No.: B094530
CAS No.: 18699-41-7
M. Wt: 302.4 g/mol
InChI Key: RWOGJKIDZVOJFG-UHFFFAOYSA-N
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Description

dicyclopentyl benzene-1,3-dicarboxylate is an organic compound with the molecular formula C18H22O4. It is a derivative of isophthalic acid, which is one of the three isomers of benzenedicarboxylic acid. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

dicyclopentyl benzene-1,3-dicarboxylate can be synthesized through esterification reactions. One common method involves the reaction of isophthalic acid with dicyclopentanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester while continuously removing water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of isophthalic acid, dicyclopentyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts and azeotropic distillation techniques helps in achieving efficient conversion rates .

Chemical Reactions Analysis

Types of Reactions

dicyclopentyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Hydrolysis: Isophthalic acid and dicyclopentanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Carboxylic acids.

Mechanism of Action

The mechanism by which isophthalic acid, dicyclopentyl ester exerts its effects is primarily through its ability to form ester bonds. These bonds can interact with various molecular targets, including proteins and enzymes, altering their function and activity. The esterification process can also impact the physical properties of materials, making them more flexible and durable .

Comparison with Similar Compounds

dicyclopentyl benzene-1,3-dicarboxylate can be compared with other esters of isophthalic acid, such as:

Each of these compounds has unique properties that make them suitable for specific applications. This compound is particularly valued for its stability and ability to enhance the mechanical properties of materials .

Properties

CAS No.

18699-41-7

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

dicyclopentyl benzene-1,3-dicarboxylate

InChI

InChI=1S/C18H22O4/c19-17(21-15-8-1-2-9-15)13-6-5-7-14(12-13)18(20)22-16-10-3-4-11-16/h5-7,12,15-16H,1-4,8-11H2

InChI Key

RWOGJKIDZVOJFG-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCC3

Key on ui other cas no.

18699-41-7

Synonyms

Isophthalic acid dicyclopentyl ester

Origin of Product

United States

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